

# Head-to-Head Comparison: Levetiracetam and Brivaracetam vs. Standard Antiepileptic Drugs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diberal, (-)-*

Cat. No.: *B12777551*

[Get Quote](#)

A detailed analysis for researchers and drug development professionals.

In the landscape of epilepsy treatment, the introduction of synaptic vesicle protein 2A (SV2A) ligands, notably Levetiracetam and its analogue Brivaracetam, marked a significant advancement due to their novel mechanism of action.<sup>[1][2]</sup> This guide provides a comprehensive head-to-head comparison of these drugs with standard antiepileptic drugs (AEDs), focusing on efficacy, safety, and mechanistic profiles, supported by experimental data. While direct head-to-head trials for all comparators are not always available, this guide synthesizes data from pivotal clinical trials and comparative studies to offer a clear perspective.

## Mechanism of Action: A Unique Target

Unlike traditional AEDs that primarily target voltage-gated ion channels (e.g., sodium, calcium) or modulate GABAergic and glutamatergic systems, Levetiracetam and Brivaracetam exert their anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A).<sup>[3][4][5]</sup> SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.<sup>[6][7]</sup> By binding to SV2A, these drugs are thought to modulate synaptic transmission, reducing neuronal hyperexcitability that leads to seizures.<sup>[4][8]</sup>

Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to Levetiracetam, a pharmacological feature that has been a key focus of research.<sup>[9][10][11]</sup>

Below is a diagram illustrating the proposed signaling pathway of SV2A ligands in comparison to other standard AEDs.

[Click to download full resolution via product page](#)**Caption:** Comparative Mechanisms of Action of AEDs.

## Efficacy in Partial-Onset Seizures

Levetiracetam and Brivaracetam are primarily indicated for the treatment of partial-onset seizures.[9][12] The following tables summarize efficacy data from pivotal clinical trials for these drugs and other commonly used AEDs for this seizure type.

Table 1: Efficacy of Levetiracetam in Adjunctive Therapy for Partial-Onset Seizures

| Study   | Levetiracetam<br>Dose (mg/day) | Median %<br>Reduction in<br>Seizure Frequency<br>over Placebo |  | $\geq 50\%$ Responder<br>Rate (%) |
|---------|--------------------------------|---------------------------------------------------------------|--|-----------------------------------|
|         |                                |                                                               |  |                                   |
| Study 1 | 1,000                          | 26.1%                                                         |  | 37.1%                             |
| Study 1 | 3,000                          | 30.1%                                                         |  | 39.6%                             |
| Study 2 | 1,000                          | 17.1%                                                         |  | 20.8%                             |
| Study 2 | 2,000                          | 21.4%                                                         |  | 35.2%                             |
| Study 3 | 3,000                          | 23.0%                                                         |  | 39.4%                             |

Source: Based on a review of three pivotal clinical trials.[\[13\]](#)

Table 2: Efficacy of Brivaracetam in Adjunctive Therapy for Partial-Onset Seizures (Pooled Data)

| Brivaracetam Dose<br>(mg/day) | Reduction in Baseline-<br>Adjusted Seizure<br>Frequency over Placebo | $\geq 50\%$ Responder Rate (%) |
|-------------------------------|----------------------------------------------------------------------|--------------------------------|
| 50                            | 19.5%                                                                | 34.2%                          |
| 100                           | 24.4%                                                                | 39.5%                          |
| 200                           | 24.0%                                                                | 37.8%                          |

Source: Pooled data from three clinical studies.[\[14\]](#)

Table 3: Efficacy of Standard AEDs in Adjunctive Therapy for Partial-Onset Seizures

| Drug          | Median % Reduction in Seizure Frequency | ≥50% Responder Rate (%) |
|---------------|-----------------------------------------|-------------------------|
| Carbamazepine | Varies by study                         | 20-40%                  |
| Lamotrigine   | 18-36%                                  | 29-49%                  |
| Topiramate    | 30-44%                                  | 38-54%                  |
| Oxcarbazepine | 26-40%                                  | 32-50%                  |

Note: Data are aggregated from various sources and are intended for general comparison. Direct head-to-head trial results may vary.

## Head-to-Head and Comparative Studies

Direct head-to-head trials comparing Levetiracetam and Brivaracetam to other AEDs are limited. However, some comparative data exists.

A study comparing Levetiracetam and Topiramate in patients with chronic refractory epilepsy found that Levetiracetam had a significantly higher retention rate after one and two years, primarily due to a more favorable side-effect profile, with comparable efficacy.[\[15\]](#)

In the Established Status Epilepticus Treatment Trial (ESETT), Levetiracetam was compared to Fosphenytoin and Valproate for the treatment of refractory status epilepticus. The study found that all three drugs were equally safe and effective, stopping seizures and improving responsiveness in approximately half of the participants.[\[16\]](#)[\[17\]](#)

An indirect comparison of Levetiracetam and Brivaracetam based on placebo-controlled trials suggested no significant differences in measured treatment outcomes, with Levetiracetam appearing slightly more effective and less likely to cause dizziness.[\[11\]](#) However, a key rationale for the development of Brivaracetam was to potentially offer a better tolerability profile, particularly concerning behavioral adverse events sometimes associated with Levetiracetam.[\[10\]](#)[\[18\]](#)

## Safety and Tolerability Profile

The safety and tolerability of an AED are critical for long-term patient adherence. Levetiracetam and Brivaracetam are generally well-tolerated.[\[1\]](#)[\[13\]](#)

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) for Levetiracetam and Brivaracetam (Adjunctive Therapy)

| Adverse Event | Levetiracetam (%) | Brivaracetam (Overall) (%) | Placebo (%) |
|---------------|-------------------|----------------------------|-------------|
| Somnolence    | 14.8              | 15.2                       | 8.4         |
| Dizziness     | 15.2              | 11.2                       | 7.2         |
| Headache      | 14.2              | 9.6                        | 13.6        |
| Fatigue       | 10.9              | 8.7                        | 3.7         |
| Irritability  | Not specified     | 3.2                        | 1.1         |

Source: Levetiracetam data from prescribing information; Brivaracetam and Placebo data from pooled analysis.[\[14\]](#)

While generally well-tolerated, Levetiracetam has been associated with behavioral side effects, including mood changes and aggression.[\[3\]](#) Brivaracetam was developed with the aim of reducing these psychiatric adverse events, and some studies suggest a lower incidence of such effects.[\[10\]](#)[\[19\]](#)

## Experimental Protocols: A Glimpse into Clinical Trial Design

The efficacy and safety data presented are derived from rigorous, double-blind, placebo-controlled clinical trials. Below is a generalized workflow for such a trial.



[Click to download full resolution via product page](#)

**Caption:** Generalized Adjunctive Therapy Clinical Trial Workflow.

Key Methodological Components:

- Patient Population: Typically, adults and adolescents with refractory partial-onset seizures, meaning their seizures are not adequately controlled by their current one or two AEDs.[\[13\]](#) [\[20\]](#)

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.[20]
- Baseline Phase: A period of 8 to 12 weeks where patients' seizure frequencies are recorded to establish a baseline before introducing the investigational drug.[13]
- Titration Phase: A period where the drug dose is gradually increased to the target dose to improve tolerability.[13]
- Maintenance Phase: A fixed-dose period of 12 to 14 weeks where the primary efficacy and safety data are collected.[13]
- Primary Endpoints: The primary efficacy endpoint is often the percent reduction in seizure frequency over placebo during the treatment period. Another key endpoint is the responder rate, defined as the percentage of patients who experience a 50% or greater reduction in seizure frequency.[13][14]

## Conclusion

Levetiracetam and Brivaracetam represent a distinct class of AEDs with their unique SV2A-targeting mechanism. They have demonstrated robust efficacy in the treatment of partial-onset seizures, comparable to many standard AEDs. While Levetiracetam is a well-established therapeutic option, Brivaracetam, with its higher affinity for SV2A, offers a potentially better-tolerated alternative, particularly concerning behavioral side effects. The choice between these agents and other standard AEDs will depend on a comprehensive evaluation of the patient's seizure type, comorbidities, and potential for adverse events. Future head-to-head trials are needed to further delineate the comparative effectiveness and safety of these agents against the broader armamentarium of antiepileptic therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brivaracetam (Briviant): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 6. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 8. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 9. Brivaracetam - Wikipedia [en.wikipedia.org]
- 10. Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levetiracetam vs. brivaracetam - Epilepsy Action [epilepsy.org.uk]
- 12. What is Brivaracetam used for? [synapse.patsnap.com]
- 13. Efficacy of levetiracetam: a review of three pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term effects of levetiracetam and topiramate in clinical practice: A head-to-head comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Head-to-head comparison finds three anti-seizure drugs equally effective for severe form of epilepsy | National Institutes of Health (NIH) [nih.gov]
- 17. Head-to-Head Comparison Finds Three Anti-Seizure Drugs Equally Effective for Severe Form of Epilepsy [massgeneral.org]
- 18. Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Head-to-Head Comparison: Levetiracetam and Brivaracetam vs. Standard Antiepileptic Drugs]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b12777551#head-to-head-study-of-diberal-versus-standard-antiepileptic-drugs\]](https://www.benchchem.com/product/b12777551#head-to-head-study-of-diberal-versus-standard-antiepileptic-drugs)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)